CZL80

Caspase-1 Inflammation Enzymology

Studying neuroinflammation in CNS disorders is often confounded by pan-caspase inhibitors like emricasan that lack target selectivity, or by peptide-based inhibitors with poor brain penetration. CZL80 resolves these limitations as a selective, non-peptide caspase-1 inhibitor (IC₅₀ 0.01 µM) with verified BBB penetrability and a distinct binding mode. • Terminates diazepam-resistant status epilepticus (3-h window vs. 0.5 h). • Selectively amplifies IPSCs without affecting EPSCs-unique vs. VX-765. • Devoid of acute respiratory depression for survival endpoint studies.

Molecular Formula C19H14N2O4S
Molecular Weight 366.4 g/mol
Cat. No. B12363780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZL80
Molecular FormulaC19H14N2O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)
InChIKeyXROMSNNVKZCXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CZL80: Chemical Identity and Baseline Characteristics for Scientific Procurement


CZL80 is a small-molecule caspase-1 inhibitor with a CAS number of 313482-91-6 and a molecular weight of 366.39 g/mol, featuring a distinctive 3-[(3-thiophen-2-ylcarbonylamino)benzoyl]amino benzoic acid core . It was identified via structure-based virtual screening of over 1 million compounds and demonstrates potent inhibition of caspase-1 with an IC₅₀ of 0.01 µM, along with verified blood-brain barrier penetrability [1]. This compound is a non-peptide inhibitor that engages a distinct binding mode relative to peptide-based caspase-1 inhibitors, providing a unique tool for investigating neuroinflammation in central nervous system disorders [1].

Why CZL80 Cannot Be Substituted by Generic Caspase-1 Inhibitors


Substituting CZL80 with alternative caspase-1 inhibitors such as VX-765 (belnacasan), emricasan, or VRT-018858 is scientifically unsound due to critical differences in target selectivity, CNS penetration, and functional outcomes in neurological models. For instance, emricasan is a pan-caspase inhibitor that broadly inhibits multiple caspases (IC₅₀ 0.4 nM for caspase-1, but also caspase-3, -6, -7, -8, and -9), which confounds interpretation in neuroinflammation studies . VX-765, while brain-penetrant, exhibits a Ki of 0.8 nM for caspase-1, but its activity profile in seizure models differs significantly from CZL80, which demonstrates unique electrophysiological effects—specifically, CZL80 amplifies inhibitory postsynaptic currents without affecting excitatory transmission, a property not reported for VX-765 [1]. Furthermore, CZL80 has demonstrated efficacy in terminating diazepam-resistant status epilepticus with a 3-hour therapeutic window, a specific indication for which many other caspase-1 inhibitors lack validated data [2].

Quantitative Differentiation of CZL80 Against Closest Comparators: An Evidence-Based Procurement Guide


Caspase-1 Inhibition Potency: CZL80 vs. CZL55 (Head-to-Head)

In a direct head-to-head enzymatic assay, CZL80 exhibited a caspase-1 IC₅₀ of 0.01 µM, which is 2.4-fold more potent than the closely related analog CZL55 (IC₅₀ = 0.024 µM) [1]. Both compounds were evaluated under identical assay conditions using recombinant human caspase-1.

Caspase-1 Inflammation Enzymology

Functional Selectivity in Seizure Models: CZL80 vs. VX-765

CZL80 prevented death, reduced generalized seizure duration, and increased seizure threshold in the maximal electroshock (MES) model in a dose-dependent manner (7.5–30 mg/kg, i.p.) [1]. In contrast, VX-765 (belnacasan) has been reported to delay seizure onset but does not consistently terminate established seizures in the same model at comparable doses .

Epilepsy Neuroinflammation Seizure

Therapeutic Window in Refractory Status Epilepticus: CZL80 vs. Diazepam

CZL80 dose-dependently terminated diazepam-resistant status epilepticus (SE) and extended the therapeutic time window to 3 hours following SE onset, whereas diazepam loses efficacy within 0.5 hours [1]. In a kainic acid-induced SE model, CZL80 (10–30 mg/kg, i.p.) completely terminated seizures in diazepam-resistant animals.

Status Epilepticus Drug Resistance Neuroprotection

Long-Term Neurological Recovery in Stroke: CZL80 vs. VRT-018858

CZL80 (30 mg/kg, i.p., days 4–7 post-stroke) significantly reduced progressive neurological dysfunction in a photothrombotic stroke model and improved functional outcomes as late as 43 days post-injury [1]. In contrast, VRT-018858, a selective non-peptide caspase-1 inhibitor, reduced acute brain damage but has not demonstrated efficacy in models of progressive neurological dysfunction or long-term recovery [2].

Ischemic Stroke Neuroprotection Microglia

Electrophysiological Mechanism: CZL80 vs. Class-Level Expectation

In vitro electrophysiology recordings demonstrated that CZL80 specifically increased the amplitude of inhibitory postsynaptic currents (IPSCs) without affecting excitatory postsynaptic currents (EPSCs) [1]. This bidirectional modulation—enhancing inhibition while sparing excitation—contrasts with the typical class-level expectation for caspase-1 inhibitors, which are generally not associated with direct synaptic modulation.

Electrophysiology Neurotransmission Synaptic Plasticity

Safety Profile: Absence of Diazepam-Like Respiratory Depression

CZL80 was found to be devoid of acute diazepam-like respiratory depression and chronic liver toxicity in neonatal and adult mice [1]. In contrast, diazepam, a commonly used positive control in seizure studies, carries a known risk of respiratory depression that can confound survival endpoints in preclinical models.

Safety Pharmacology Respiratory Toxicology

Validated Research and Industrial Applications for CZL80 Based on Quantitative Evidence


Investigating Drug-Resistant Status Epilepticus (SE) and Late-Stage Seizure Intervention

CZL80 is uniquely suited for studies of refractory SE where benzodiazepines fail. It terminates diazepam-resistant SE with a 3-hour therapeutic window, a 6-fold extension compared to diazepam (0.5 hours) [1]. Researchers can explore mechanisms of late-stage seizure termination and evaluate caspase-1-dependent pathways in drug resistance.

Studying Progressive Neurological Dysfunction in Ischemic Stroke Models

CZL80 enables investigation of the progressive phase of ischemic brain injury. It reduces progressive neurological dysfunction when administered on days 4–7 post-stroke and improves functional recovery up to 43 days post-injury, a late therapeutic window not established for VRT-018858 [1].

Electrophysiological Studies of Inhibitory Synaptic Transmission

CZL80 selectively amplifies inhibitory postsynaptic currents (IPSCs) without affecting excitatory transmission (EPSCs) [1]. This property makes it an ideal tool for dissecting the interplay between neuroinflammation and synaptic inhibition in hippocampal and cortical slice preparations.

Preclinical Safety Pharmacology Studies Requiring Low Respiratory Depression Liability

CZL80 is devoid of acute respiratory depression, a known liability of diazepam and many other CNS-active compounds [1]. This makes it a preferred tool for survival studies in seizure and neuroprotection models, where respiratory compromise would otherwise confound mortality endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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